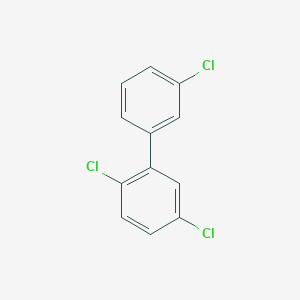

2,3',5-Trichlorobiphenyl

説明

Context within Polychlorinated Biphenyl (B1667301) (PCB) Congener Studies

For instance, studies have investigated the absorption of various PCB congeners. Research on trichlorobiphenyls has shown absorption rates ranging from 60% to 98%. iarc.fr The metabolism of PCBs is also highly dependent on the congener structure. Trichlorobiphenyls, for example, tend to be metabolized more rapidly and produce a greater variety of metabolites compared to more highly chlorinated biphenyls like tetrachloro- or pentachlorobiphenyls. who.int

Formation Pathways as a Metabolic and Environmental Transformation Product

2,3',5-Trichlorobiphenyl is not typically a major component of commercial PCB mixtures but is often formed in the environment through the transformation of more highly chlorinated PCBs. These transformation processes include reductive dechlorination and photolytic degradation.

Reductive Dechlorination Precursors (e.g., from 2,3,4,5-Tetrachlorobiphenyl)

Reductive dechlorination is a key process in the anaerobic breakdown of PCBs in sediments. This process involves the removal of chlorine atoms, leading to the formation of less chlorinated congeners. A significant body of research has focused on the reductive dechlorination of 2,3,4,5-Tetrachlorobiphenyl (B164871) (PCB 61) to this compound (PCB 23). researchgate.netacs.org

In laboratory studies, bacterial enrichment cultures have been shown to effectively dechlorinate 2,3,4,5-Tetrachlorobiphenyl. nih.govwhoi.edu One study demonstrated that a bacterial culture specifically targeting doubly flanked chlorine atoms converted approximately 90% of 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl (B1345140) over 90 days, with no other products being formed. nih.govwhoi.edu Another study using anaerobic cultures from estuarine, marine, and riverine sediments also identified 2,3,5-trichlorobiphenyl as a major dechlorination product of 2,3,4,5-tetrachlorobiphenyl, where the para-chlorine was preferentially removed. nih.gov The bacterium Dehalobium chlorocoercia DF-1 has been identified as capable of dechlorinating 2,3,4,5-tetrachlorobiphenyl to 2,3,5-trichlorobiphenyl. acs.org

| Precursor Compound | Transformation Process | Resulting Compound | Key Research Findings |

| 2,3,4,5-Tetrachlorobiphenyl (PCB 61) | Reductive Dechlorination | 2,3,5-Trichlorobiphenyl (PCB 23) | Bacterial cultures preferentially remove the para-chlorine, resulting in high conversion rates. nih.govwhoi.edunih.gov |

Photolytic Degradation Precursors (e.g., from Aroclor 1254, PCB-40, PCB-52)

Photolytic degradation, or photolysis, is another important environmental transformation pathway for PCBs, occurring when these compounds are exposed to sunlight. This process can lead to the breakdown of higher-chlorinated PCBs into less-chlorinated congeners, including this compound.

Research has shown that the photolysis of the commercial PCB mixture Aroclor 1254 in the presence of a sensitizer (B1316253) can lead to the formation of lower-level PCB congeners, including this compound (identified as PCB-26). paint.orgsrrttf.org Solar radiation alone on Aroclor 1254 also resulted in the detection of this compound. srrttf.org

Specific tetrachlorobiphenyl congeners have also been studied as precursors. For example, the photolysis of 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52) has been shown to produce 2,5,3'-trichlorobiphenyl (an alternative representation of this compound). paint.orgsrrttf.org Similarly, studies on the photolysis of 2,2',3,3'-tetrachlorobiphenyl (B164862) (PCB-40) have also been conducted, although the direct formation of this compound was not explicitly reported as a major product in the provided search results. paint.orgsrrttf.org

| Precursor Compound/Mixture | Transformation Process | Resulting Compound | Key Research Findings |

| Aroclor 1254 | Photolytic Degradation | This compound (PCB 26) | Detected as a breakdown product under both sensitized and solar radiation conditions. paint.orgsrrttf.org |

| 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Photolytic Degradation | 2,5,3'-Trichlorobiphenyl (PCB 26) | Identified as a photodegradation product. paint.orgsrrttf.org |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dichloro-2-(3-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3/c13-9-3-1-2-8(6-9)11-7-10(14)4-5-12(11)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONNCPBRWFSKDMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074778 | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38444-81-4 | |

| Record name | 2,3′,5-Trichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,3'-Trichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',5-trichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',5-TRICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98H9867N6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport, Fate, and Distribution Dynamics of 2,3 ,5 Trichlorobiphenyl

Inter-Compartmental Partitioning Mechanisms

The environmental behavior of 2,3',5-Trichlorobiphenyl is governed by its physicochemical properties, which dictate its partitioning between air, water, soil, and sediment.

Air-Water Exchange Dynamics

The exchange of this compound between the atmosphere and water bodies is a critical transport pathway. This process is largely governed by the compound's Henry's Law Constant, which describes the equilibrium partitioning between the two phases. A higher Henry's Law Constant indicates a greater tendency for the compound to volatilize from water into the air. The direction and magnitude of the air-water exchange flux are driven by the difference in the chemical's fugacity in the air and water. rsc.org

Research has established Henry's Law Constants for various PCB congeners. For this compound (also referred to as PCB 23), specific values have been compiled in databases dedicated to environmental contaminants. henrys-law.orghenrys-law.org These values are essential for modeling the long-range atmospheric transport and deposition of this compound into aquatic ecosystems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,3',5-trichloro-1,1'-biphenyl | acs.org |

| PCB Number | 23 | |

| Molecular Formula | C₁₂H₇Cl₃ | acs.org |

| Average Mass | 257.542 g/mol | acs.org |

| Henry's Law Constant | Value not explicitly found in search results |

Sediment-Water Interfacial Transport Processes

Sediments often act as reservoirs for hydrophobic compounds like this compound in aquatic environments. The transport of this compound across the sediment-water interface is a complex process involving desorption from sediment particles and diffusion through porewater. epa.gov The sediment-water partition coefficient (Kd) is a key parameter used to quantify the distribution of the compound between the solid and dissolved phases.

Studies have shown that the partitioning of PCBs is influenced by the organic carbon content of the sediment and the presence of dissolved organic carbon (DOC) in the porewater. mit.eduresearchgate.net For instance, research on New Bedford Harbor sediments, which are known to be contaminated with PCBs, has provided insights into these partitioning processes. epa.gov In one study, a sediment-water partition coefficient (Kp) for this compound was reported, highlighting its tendency to associate with the sediment phase. hudsonriver.org Microbial activity within the sediment can also influence the fate of this compound by transforming it into less chlorinated and potentially more mobile compounds. epa.gov

Table 2: Sediment-Water Partitioning of this compound

| Parameter | Value | Conditions/Notes | Source |

| Sediment-Water Partition Coefficient (Kp) | 57.97 L/kg | Value presented in a table of molecular descriptors and partition coefficients for various PCB congeners. | hudsonriver.org |

Soil Matrix Interactions and Adsorption/Desorption

In terrestrial environments, the mobility and bioavailability of this compound are largely controlled by its interactions with the soil matrix. The sorption of PCBs to soil is strongly correlated with the soil's organic carbon content. nm.gov The organic carbon-water (B12546825) partition coefficient (Koc) is a normalized measure of this sorption and is crucial for predicting the leaching potential and environmental fate of the compound.

The adsorption of trichlorobiphenyls onto various materials, including soil, has been the subject of research. For example, studies on the adsorption of 2,4,4'-trichlorobiphenyl (B50444) (PCB 28) provide an indication of the behavior of trichlorobiphenyls in soil. s-risk.be Generally, the more chlorinated a PCB is, the more strongly it is held by soil particles. nm.gov While specific Koc values for this compound were not explicitly found, the behavior is expected to be similar to other trichlorobiphenyl isomers, with a high affinity for soil organic matter. This strong adsorption limits its mobility when leached with water but can be overcome by the presence of organic solvents. nm.gov

Biotic Accumulation and Trophic Transfer Mechanisms

Once in the environment, this compound can be taken up by organisms, leading to its accumulation in tissues and transfer through food webs.

Bioaccumulation Kinetics in Organisms

Bioaccumulation refers to the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. The potential for a chemical to bioaccumulate is often expressed by the bioaccumulation factor (BAF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. ncsu.edu

The kinetics of bioaccumulation are described by uptake and elimination rate constants. wiley.comsfu.ca For this compound, its hydrophobic nature suggests a significant potential for bioaccumulation in aquatic organisms. epa.gov Research has provided bioaccumulation data for this congener. For instance, a study on the contamination of the Hudson River reported a BAF for this compound. hudsonriver.org While specific uptake and elimination rate constants for this compound were not found, data for other trichlorobiphenyl isomers in goldfish show that these compounds can have significant uptake rates and relatively slow elimination, leading to high bioconcentration factors (BCF), a measure of uptake from water alone. sfu.ca

Table 3: Bioaccumulation of this compound

| Parameter | Value | Organism/System | Source |

| Bioaccumulation Factor (BAF) | Value not explicitly found, but its existence is noted | Not specified | hudsonriver.org |

Note: The source indicates that a BAF was determined for this compound as part of a larger study, but the specific numerical value is not provided in the available text. hudsonriver.org

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the process by which contaminants are passed from one trophic level to the next through consumption. Biomagnification occurs when the concentration of a contaminant increases at successively higher levels in a food web. The trophic magnification factor (TMF) is a measure of this increase and is determined from the slope of the relationship between the log of the contaminant concentration and the trophic level of organisms in a food web. mdpi.com

PCBs, in general, are known to biomagnify. The degree of biomagnification can depend on the specific congener, with higher chlorinated PCBs often showing a greater tendency to biomagnify, partly because lower chlorinated congeners may be more readily metabolized by organisms. henrys-law.org The properties of the food web itself, such as its length and the metabolic capabilities of the species within it, also play a crucial role. nih.gov While this compound is listed as a congener in studies of marine ecosystems and food webs, specific TMF values for this compound were not explicitly identified in the reviewed literature.

Global and Regional Distribution Patterns in Environmental Matrices

This compound, identified by the International Union of Pure and Applied Chemistry (IUPAC) as PCB congener 26, is a member of the polychlorinated biphenyl (B1667301) (PCB) group of compounds. As a tri-chlorinated biphenyl, its physical and chemical properties dictate its movement and persistence throughout the global environment. PCBs are widespread environmental contaminants and have been detected in various environmental compartments, including air, water, soil, sediment, and living organisms across the globe. nih.gov The distribution of this compound is a result of its historical use in commercial mixtures, such as Aroclors, and its formation in the environment through the degradation of more highly chlorinated PCBs. researchgate.netacs.org

The degree of chlorination significantly influences a PCB congener's environmental behavior. Less chlorinated PCBs, like this compound, are generally more volatile and have greater solubility in water compared to their more highly chlorinated counterparts. This leads to a differential distribution pattern, where lower-chlorinated congeners are more readily transported through the atmosphere and are more prevalent in air and water, while higher-chlorinated congeners tend to bind strongly to soil and sediment particles. pjoes.com

Air

PCBs enter the atmosphere through volatilization from contaminated surfaces, such as soil, water, and historical sources like old building materials. bohrium.com Due to their higher volatility, lower-chlorinated PCBs, including the trichlorobiphenyl homolog group, are found predominantly in the vapor phase in the atmosphere. pjoes.com This facilitates their long-range transport to remote regions far from original sources. Studies have noted that indoor air concentrations of PCBs can be significantly higher than in the surrounding outdoor air, often due to emissions from building materials like old caulking and paints. bohrium.com

Water

In aquatic systems, PCB concentrations vary widely depending on proximity to industrial sources, wastewater discharge, and atmospheric deposition. A study of surface waters in the National Capital Region of Delhi, India, found that trichlorobiphenyls were among the dominant PCB homologs detected. core.ac.uk Similarly, research in drinking water source reservoirs of the Zhoushan Islands, China, showed that lower molecular weight PCBs (from tri- to penta-chlorinated) were the dominant congeners at most sites, with total PCB concentrations in water ranging from 0.79 to 21.00 ng/L. In the New York/New Jersey Harbor Estuary, total PCB concentrations in the effluent from Water Pollution Control Plants averaged 25 ng/L, with most individual congener concentrations being below 1 ng/L. geochemicalperspectivesletters.org

Sediment

Sediments often act as the primary sink for PCBs in the aquatic environment. The concentration and congener profile in sediment can provide a historical record of contamination. A notable data point for this compound comes from the National Institute of Standards and Technology (NIST), which provides a Standard Reference Material (SRM 1939) for river sediment. This standard has a certified concentration of this compound. Even the deepest parts of the ocean are not free from contamination; sediment samples from the Mariana Trench at depths of 7,000-11,000 meters contained PCBs, with lower-chlorinated congeners being particularly abundant. geochemicalperspectivesletters.org In contrast, a study in the less industrialized Gulf of Nicoya, Costa Rica, found relatively low PCB concentrations in sediments, with an average total PCB concentration of 2.44 ng/g dry weight. scielo.sa.cr

Table 1: Concentration of this compound in River Sediment

This table presents the certified concentration of this compound in a standard reference material for river sediment.

| Reference Material | Compound Name | Concentration (µg/g dry weight) | Issuing Organization |

| SRM 1939 | This compound | 4.20 ± 0.29 | NIST nist.gov |

Soil

Soil acts as a major reservoir for PCBs, with concentrations varying based on land use, proximity to industrial sites, and atmospheric deposition. pjoes.comnih.gov A study of residential soils in East Chicago, Indiana, an area with a history of industrial activity, found total PCB concentrations ranging from 20 to 1,700 ng/g dry weight. nih.gov The congener profiles in these soils were often similar to commercial mixtures like Aroclor 1254. nih.gov In a phytoremediation study, lower-chlorinated congeners such as trichlorobiphenyls were noted to be present at low concentrations in the initial soil samples and were reduced to below detection limits by the end of the experiment. nih.gov

Biota

Due to their lipophilic (fat-seeking) nature, PCBs bioaccumulate in organisms and biomagnify up the food chain. bohrium.comnih.gov This means that concentrations increase at successively higher trophic levels. The congener profile can change within the food web. For example, a study on the terrestrial food web of the Kalamazoo River floodplain found that less chlorinated PCBs (including trichlorobiphenyls) were predominant in plants. nih.gov In aquatic systems, zooplankton and chironomids (insect larvae) in the Danube Delta showed high proportions of tri- and tetra-chlorinated biphenyls, which are then transferred to the fish that consume them. bohrium.com Higher-order animals, however, may metabolize lower-chlorinated congeners more readily, leading to an enrichment of more persistent, highly-chlorinated PCBs in their tissues. oup.com

Table 2: Summary of Environmental Distribution of this compound and Related Homologs

This table summarizes the general findings on the distribution of trichlorobiphenyls in various environmental compartments. Specific concentration data for this compound is often limited, with studies more commonly reporting on the homolog group or total PCBs.

| Environmental Matrix | General Findings and Distribution Patterns | Representative Concentration Ranges (Total PCBs or Homolog Group) |

| Air | Higher relative abundance of lower-chlorinated PCBs due to greater volatility, enabling long-range atmospheric transport. pjoes.com | Data for specific congener not available. |

| Water | Trichlorobiphenyls are a dominant homolog group in contaminated surface waters. core.ac.uk | 0.79 - 21.00 ng/L (Total PCBs, Zhoushan Islands Reservoirs) |

| Sediment | Acts as a major environmental sink. Concentrations vary widely with location and industrial history. scielo.sa.crtandfonline.com | 4.20 µg/g (this compound, NIST SRM 1939) nist.gov |

| Soil | Serves as a long-term reservoir. Concentrations are higher near urban and industrial areas. nih.gov | 20 - 1,700 ng/g (Total PCBs, East Chicago Residential Soil) nih.gov |

| Biota | Bioaccumulates in organisms and biomagnifies in food webs. Lower-chlorinated congeners are often found at the base of the food web. bohrium.comnih.gov | Data for specific congener not available. |

Degradation and Transformation Pathways of 2,3 ,5 Trichlorobiphenyl

Microbial Biodegradation Mechanisms

The breakdown of 2,3',5-Trichlorobiphenyl in the environment is primarily a biological process driven by microorganisms. These processes are broadly categorized into anaerobic and aerobic pathways, which involve different enzymatic systems and result in different transformation products.

Anaerobic Reductive Dechlorination Pathways

Under anaerobic conditions, the primary mechanism for the transformation of this compound is reductive dechlorination. This process involves the removal of chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated congeners.

The rate of anaerobic dechlorination of polychlorinated biphenyls (PCBs) is highly dependent on the specific congener. For instance, this compound can be a product of the dechlorination of more highly chlorinated PCBs. Studies have shown that the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) yields this compound (PCB 23). acs.orgresearchgate.net The rate of this specific dechlorination reaction has been found to be a linear function of the substrate concentration, even at environmentally relevant concentrations as low as 1 ng/L. acs.orgresearchgate.net This suggests that for this particular pathway, the availability of the substrate is a key rate-limiting factor. researchgate.net

Some research has indicated the existence of threshold concentrations below which dechlorination may not occur or is significantly reduced. ourniagarariver.ca For example, studies with Aroclor 1248 noted a threshold of 40 µg/g, below which dechlorination was not observed. ourniagarariver.ca However, other studies have demonstrated that dechlorination can proceed at very low PCB concentrations, challenging the idea of a universal threshold. ourniagarariver.canih.gov Specifically for the dechlorination of PCB 61 to this compound, no threshold was observed down to an aqueous concentration of about 1 ng/L. nih.gov This discrepancy highlights the complexity of dechlorination processes and suggests that thresholds may be site-specific and dependent on the microbial communities present.

A study on the dechlorination of 2,3,4,5-tetrachlorobiphenyl to this compound by Dehalobium chlorocoercia DF-1 provides specific kinetic data.

| PCB 61 Concentration (ng/L) | Dechlorination Rate (mol % of PCB 23 production per day) |

| 1.15 - 493 | 1.39% |

Note: The dechlorination activity remained constant across all tested concentrations of PCB 61. nih.gov

A key group of bacteria responsible for anaerobic dechlorination are the organohalide-respiring bacteria (OHRB). These microorganisms utilize chlorinated compounds as electron acceptors in their respiratory process. A prominent example is Dehalobium chlorocoercia DF-1, which has been shown to catalyze the reductive dechlorination of various PCB congeners. acs.orgresearchgate.net This bacterium specifically dechlorinates 2,3,4,5-tetrachlorobiphenyl (PCB 61) to this compound (PCB 23). acs.orgresearchgate.netnih.gov

Dehalobium chlorocoercia DF-1 is an ultramicrobacterium originally isolated from a tidal estuary. researchgate.net It is capable of dechlorinating PCBs at environmentally relevant concentrations and is osmotolerant, allowing it to function in a range of sediment types from freshwater to marine. researchgate.net The dechlorination process by DF-1 is a form of organohalide respiration, where the bacterium gains energy for growth by removing chlorine atoms from the PCB molecule. acs.orgnih.gov The presence and activity of specific OHRB like DF-1 are critical for the natural attenuation of PCBs in contaminated sediments. researchgate.netuiowa.edu

The efficiency of anaerobic dechlorination of this compound is significantly affected by various environmental factors. oup.com These factors can influence the growth and metabolic activity of the dechlorinating microbial populations.

Key environmental parameters include:

Temperature: Temperature affects both the growth of microorganisms and the catalytic activity of their enzymes. uth.gr Optimal temperature ranges have been identified for PCB dechlorination, with significant activity often observed between 18°C and 30°C. uth.gr

Electron Donors: The availability of suitable electron donors is crucial for organohalide respiration. Hydrogen gas (H₂) and compounds like lactate (B86563) can serve as electron donors for bacteria such as Dehalobium chlorocoercia DF-1. The addition of electron donors like elemental iron (Fe⁰), which produces H₂, has been shown to stimulate PCB dechlorination and reduce the lag time before activity begins. epa.gov

Presence of Co-contaminants: Other chemicals present in the environment can impact dechlorination. For instance, high concentrations of sulfate (B86663) have been found to inhibit PCB dechlorination in some cases. epa.gov

Role of Specific Organohalide-Respiring Bacteria (e.g., Dehalobium chlorocoercia DF-1)

Aerobic Oxidative Degradation Pathways

In the presence of oxygen, a different set of microbial processes, known as aerobic oxidative degradation, can transform this compound. This pathway typically involves the initial attack on the biphenyl rings by oxygenase enzymes.

The key enzyme in the aerobic degradation of PCBs is biphenyl dioxygenase (Bph Dox). asm.orgnih.govfrontiersin.org This enzyme catalyzes the insertion of two oxygen atoms into the biphenyl structure, initiating the breakdown of the molecule. asm.org The large subunit of this enzyme, BphA1, is critical in determining the substrate specificity for different PCB congeners. asm.orgnih.gov

The substrate specificity of biphenyl dioxygenases varies among different bacterial strains. For example, the biphenyl dioxygenase from Pandoraea pnomenusa B-356 (BPDOB356) has been shown to be a potent PCB-degrading enzyme. nih.gov While specific data for the direct degradation of this compound by this enzyme is not detailed, the enzyme exhibits broad activity against various trichlorobiphenyls. nih.gov

Research has focused on engineering biphenyl dioxygenases to alter and expand their substrate specificity. asm.orgnih.gov By making specific amino acid substitutions in the active site of the enzyme, researchers have been able to enhance the degradation of certain PCB congeners. asm.orgresearchgate.net For instance, mutations in the BphA1 subunit of the biphenyl dioxygenase from Pseudomonas pseudoalcaligenes KF707 have resulted in altered regiospecificities for various PCBs. asm.orgnih.gov This highlights the potential for developing bioremediation strategies using genetically modified microorganisms with enhanced PCB-degrading capabilities. The biphenyl dioxygenase from Rhodococcus jostii RHA1 can also use some polychlorinated biphenyls as substrates, including 2,5,2'-trichlorobiphenyl. uniprot.org

Metabolic Pathways Involving 2,3-Dioxygenase and 3,4-Dioxygenase Attack

The microbial degradation of this compound is primarily initiated by dioxygenase enzymes, which introduce molecular oxygen into the biphenyl structure, leading to ring cleavage and subsequent breakdown. The specific enzymes involved, namely 2,3-dioxygenase and 3,4-dioxygenase, exhibit different specificities and efficiencies depending on the bacterial strain and the substitution pattern of the PCB congener.

Biphenyl dioxygenase (Bph Dox) is a key multi-component enzyme in this process, with its large subunit playing a crucial role in determining substrate specificity. researchgate.net For many PCBs, the initial attack occurs on the less chlorinated ring. uth.gr In the case of some trichlorobiphenyls, such as 2,4,4'-trichlorobiphenyl (B50444), degradation by Pseudomonas sp. primarily involves a 2,3-dioxygenase attack on the less chlorinated ring. uth.gr However, other congeners can be degraded via a 3,4-dioxygenase attack. uth.gr For instance, the degradation of 2,2',5-trichlorobiphenyl (B1201122) by Pseudomonas sp. 2 proceeds through both 2,3-dioxygenase and 3,4-dioxygenase pathways. uth.gr

Engineered biphenyl dioxygenases have shown enhanced capabilities for degrading a wider range of PCBs. For example, a variant known as BphAE(II9) demonstrated more efficient transformation of 2,3,4'-trichlorobiphenyl (B164854) compared to its parent enzymes. nih.govosti.gov The replacement of specific amino acid residues in the active site of biphenyl dioxygenase can alter its regiospecificity, even introducing 3,4-dioxygenase activity for certain congeners. researchgate.net For instance, substituting threonine with asparagine in P. pseudoalcaligenes KF707 BphA introduced 3,4-dioxygenase activity for the degradation of 2,5,4'-trichlorobiphenyl. researchgate.net

Microbial Community Adaptation and Functional Responses in Contaminated Environments

Microbial communities in environments with long-term PCB contamination often exhibit adaptation, leading to enhanced degradation capabilities. researchgate.net Biofilm communities grown on PCB oil have shown the ability to transform a range of low to medium chlorinated PCB congeners. researchgate.net Notably, biofilms from highly polluted soil demonstrated a significant increase in the rate and extent of PCB transformation, including the degradation of more highly chlorinated pentachlorinated congeners. researchgate.net

Studies on soil contaminated with Aroclor 1242, a commercial PCB mixture, revealed that biofilm communities could transform various trichlorobiphenyls, including this compound. researchgate.net The composition of these microbial communities can be diverse, with genera like Herbaspirillum and Bradyrhizobium being dominant members in some PCB-degrading biofilms. nih.gov The development of these biofilms can occur in stages, with varying rates of PCB degradation over time. nih.gov

In some contaminated environments, specific bacterial genera are enriched and play a dominant role in biphenyl degradation. For example, in e-waste-contaminated soil, Ralstonia and Cupriavidus were identified as key players in biphenyl metabolism. acs.org Ralstonia eutropha H850 is known to degrade 2,2',5,5'-tetrachlorobiphenyl (B50384) via a 3,4-dioxygenase attack. acs.org The adaptation of these microbial communities and their enzymatic machinery is a critical factor in the natural attenuation of PCBs in soil and sediment. researchgate.netscispace.com

Enzymatic Transformation Processes

The enzymatic transformation of this compound is a cornerstone of its biodegradation. The process is initiated by biphenyl dioxygenase (BPDO), a multi-component enzyme that catalyzes the initial oxidation of the biphenyl molecule. nih.govasm.org The substrate specificity of BPDO varies significantly among different bacterial strains, which determines the range of PCB congeners they can degrade. researchgate.netasm.org

For example, BPDO from Burkholderia xenovorans LB400 (BPDOLB400) has a broad substrate range and can attack many PCB congeners, sometimes through a 3,4-dihydroxylation pathway for 2,5-substituted congeners. asm.org In contrast, the BPDO from Pseudomonas pseudoalcaligenes KF707 (BPDOKF707) has a narrower substrate range. researchgate.net

Researchers have successfully engineered BPDOs to enhance their degradative capabilities. researchgate.netnih.gov By shuffling the genes encoding the large subunit of BPDO from different bacterial strains, chimeric enzymes with altered and often improved activities have been created. researchgate.net For instance, a chimeric Bph Dox exhibited significantly enhanced abilities to degrade benzene, toluene, and alkylbenzenes. researchgate.net Site-directed mutagenesis has also been employed to alter the regiospecificity of BPDOs, enabling them to attack a wider variety of PCB congeners. researchgate.net The transformation of hydroxylated derivatives of PCBs by bacteria like Burkholderia xenovorans LB400 has also been observed, which can lead to the formation of chlorobenzoic acids. nih.gov

Photolytic Degradation Mechanisms

In addition to microbial breakdown, this compound is subject to degradation by light, a process known as photolysis. This can occur directly through the absorption of ultraviolet (UV) radiation or indirectly through reactions with photosensitized molecules present in the environment.

Direct Photolysis Pathways under Ultraviolet Irradiation

Direct photolysis involves the absorption of UV light by the this compound molecule, leading to the cleavage of carbon-chlorine bonds. This process typically results in the formation of less chlorinated biphenyls and, eventually, biphenyl itself. researchgate.net The rate and efficiency of direct photolysis are influenced by factors such as the intensity of the UV radiation and the solvent in which the PCB is dissolved. researchgate.netepa.gov

Studies have shown that the photolysis of trichlorobiphenyls can be catalyzed by substances like tungsten oxide. researchgate.net The structural features of the PCB congener, such as the position of the chlorine atoms, also affect the rate of photodecomposition. researchgate.net The degradation of PCBs via photolysis is considered a promising method for the remediation of contaminated sites. researchgate.netepa.gov

Indirect Photodegradation via Photosensitized Reactions

Indirect photolysis occurs when other molecules in the environment, known as photosensitizers, absorb light energy and transfer it to the PCB molecule or generate reactive oxygen species (ROS) that then react with the PCB.

Dissolved organic matter (DOM) in aquatic systems plays a significant dual role in the photodegradation of this compound. nih.govdntb.gov.ua DOM can act as a photosensitizer, absorbing sunlight and producing reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and triplet excited states of DOM (³DOM*). nih.govresearchgate.net These reactive species can then degrade the PCB.

The presence of DOM, such as humic acid, has been shown to significantly accelerate the photodegradation of trichlorobiphenyls. nih.gov The primary mechanisms often involve reactions with •OH and singlet oxygen generated within the DOM matrix. nih.gov This "intra-DOM" reaction can be a crucial pathway for the transformation of hydrophobic organic contaminants like PCBs. nih.gov

Catalytic Effects of Nano-TiO2 and Oxidants (e.g., H2O2) on Photodegradation

The photodegradation of polychlorinated biphenyls (PCBs), including this compound, can be significantly influenced by the presence of catalysts and oxidants. Advanced oxidation processes (AOPs) that utilize reactive oxygen species are effective for transforming toxic organic compounds into less harmful substances. nih.gov The use of nano-sized titanium dioxide (nano-TiO2) and hydrogen peroxide (H2O2) in conjunction with UV irradiation represents a promising approach for the remediation of PCB-contaminated environments. nih.govresearchgate.net

The effectiveness of nano-TiO2 as a photocatalyst is attributed to its high stability, low toxicity, and resistance to photo-corrosion. epfl.ch When irradiated with UV light, TiO2 generates electron-hole pairs, which can react with water and oxygen to produce highly reactive hydroxyl radicals (•OH). These radicals are powerful oxidizing agents capable of degrading a wide range of organic pollutants. nih.govnaturalspublishing.com

Studies on various PCB congeners have shown that the structural characteristics of the PCB molecule, such as its planarity, influence the catalytic effect of nano-TiO2. For planar PCBs (those without ortho-substituted chlorines), nano-TiO2 has been observed to accelerate the rate of light-induced degradation. nih.govresearchgate.net Conversely, for non-planar PCBs, the presence of nano-TiO2 may slow down their degradation. nih.govresearchgate.net

Hydrogen peroxide (H2O2) acts as a potent oxidant that can significantly enhance the photodegradation process. Irradiation of H2O2 with UV light (λ < 360 nm) efficiently generates hydroxyl radicals, which can then attack and dechlorinate PCB molecules. nih.gov The addition of H2O2 has been shown to dramatically increase the degradation rate of planar PCBs, in some cases by more than 20 times. nih.govresearchgate.net For some non-planar PCBs, H2O2 also shows a positive effect. nih.gov The combination of UV light, nano-TiO2, and H2O2 has proven to be a particularly effective method, speeding up the degradation of all tested PCBs in some studies. nih.govsci-hub.se This combined approach can lead to the complete mineralization of most PCBs. nih.gov

The table below summarizes the effects of nano-TiO2 and H2O2 on the photodegradation of different types of PCBs based on planarity.

Table 1: Influence of Nano-TiO2 and H2O2 on PCB Photodegradation

| PCB Type | Effect of Nano-TiO2 | Effect of H2O2 | Combined Effect (Nano-TiO2 + H2O2) |

|---|---|---|---|

| Planar | Speeds up degradation nih.govresearchgate.net | Greatly speeds up degradation (>20x) nih.govresearchgate.net | Significant acceleration of degradation nih.gov |

| Non-planar | Slows down degradation nih.govresearchgate.net | Little to moderate effect nih.govresearchgate.net | Significant acceleration of degradation nih.gov |

Characterization of Photolytic Transformation Products and Reaction Pathways

The photolysis of this compound and other PCBs proceeds through various reaction pathways, leading to a range of transformation products. The primary mechanism in many environments is reductive dechlorination, where a carbon-chlorine bond is broken, and the chlorine atom is replaced by a hydrogen atom, resulting in less chlorinated biphenyls. researchgate.net The reactivity of chlorine atoms often follows the order: ortho > meta > para. researchgate.net

In the presence of hydrogen-donating solvents or compounds, such as surfactants, photoreduction is a significant pathway. acs.org However, photolysis is generally a non-selective process that can produce a complex mixture of lower-chlorinated congeners. researchgate.net

When advanced oxidation processes involving catalysts like TiO2 and oxidants like H2O2 are employed, the reaction pathways are altered. The highly reactive hydroxyl radicals (•OH) generated can lead to hydroxylation of the biphenyl rings, forming hydroxylated PCBs (OH-PCBs). nih.govnih.gov These hydroxylated derivatives are generally more polar and water-soluble than the parent compound.

Further oxidation can lead to the cleavage of the biphenyl rings, resulting in the formation of chlorinated benzoic acids. nih.gov For instance, studies on the photodegradation of a trichlorobiphenyl isomer (2,4',5-trichlorobiphenyl) identified products such as 4-chlorobenzoic acid and 2,5-dichlorobenzoic acid. nih.gov Ultimately, under ideal conditions, the degradation can proceed to complete mineralization, breaking down the organic structure into carbon dioxide, water, and inorganic chlorides. up.pt

The common transformation products identified from the photolysis of various trichlorobiphenyls and other PCBs are listed in the table below.

Table 2: Common Photolytic Transformation Products of Chlorinated Biphenyls

| Product Class | Specific Examples | Formation Pathway |

|---|---|---|

| Lower Chlorinated Biphenyls | Dichlorobiphenyls, Monochlorobiphenyls, Biphenyl researchgate.netresearchgate.net | Reductive Dechlorination |

| Hydroxylated PCBs | Hydroxy-trichlorobiphenyls, Hydroxy-dichlorobiphenyls nih.gov | Hydroxylation by •OH radicals |

| Chlorinated Benzoic Acids | 4-chlorobenzoic acid, 2,5-dichlorobenzoic acid nih.gov | Ring Cleavage/Oxidation |

| Mineralization Products | Carbon Dioxide, Water, Inorganic Chlorides up.pt | Complete Oxidation |

Other Abiotic Transformation Processes Relevant to Chlorinated Biphenyls

Besides photolysis, other abiotic (non-biological) transformation processes can contribute to the environmental fate of chlorinated biphenyls like this compound. However, PCBs are generally resistant to many of these processes. wikipedia.org

Hydrolysis: Polychlorinated biphenyls are exceptionally resistant to hydrolysis (reaction with water). wikipedia.orgclu-in.orgtoxoer.com The C-Cl bonds and the carbon skeleton of the biphenyl are not susceptible to being broken down by water under typical environmental pH and temperature conditions. Therefore, hydrolysis is not considered a significant degradation pathway for PCBs in aquatic environments. toxoer.com

Oxidation: While strong oxidants like hydroxyl radicals generated photochemically can degrade PCBs, oxidation by common atmospheric oxidants under ambient conditions is a very slow process. clu-in.org The estimated atmospheric half-lives for PCBs reacting with hydroxyl radicals range from 10 days for monochlorobiphenyl to 1.5 years for a heptachlorobiphenyl. toxoer.com PCBs with a higher degree of chlorination are particularly resistant to oxidation. cdc.gov

Reductive Dechlorination: In anoxic (oxygen-depleted) environments, such as deep sediments, chemical reduction can occur. This process is primarily mediated by microorganisms (biotic), but abiotic reductive dechlorination can also happen in the presence of certain reduced inorganic or organic compounds that can act as electron donors.

These abiotic processes are generally slow compared to biotic degradation or advanced photocatalytic degradation. up.pt The persistence of PCBs in the environment is largely due to their stability and resistance to these natural transformation pathways. up.ptebi.ac.ukebi.ac.uk

Biological Interactions and Mechanistic Toxicology of 2,3 ,5 Trichlorobiphenyl

Endocrine System Perturbation Mechanisms

The endocrine-disrupting properties of 2,3',5-Trichlorobiphenyl are multifaceted, involving direct and indirect interactions with various components of the endocrine system. These interactions can lead to a cascade of cellular and physiological effects.

While some polychlorinated biphenyls (PCBs) and their hydroxylated metabolites can interact with estrogen receptors, the specific binding affinity and transcriptional modulation by this compound and its hydroxylated forms are subjects of ongoing research. nih.govnih.govepa.gov Generally, the estrogenic activity of PCBs is highly dependent on the congener's structure, particularly the position of chlorine atoms. oup.com

Hydroxylated metabolites of PCBs (OH-PCBs) are often more potent in interacting with estrogen receptors than their parent compounds. oup.comresearchgate.netresearchgate.net The position of the hydroxyl group is a critical determinant of this activity, with para-hydroxylated PCBs often exhibiting higher estrogenicity. oup.com The presence of ortho-chlorine atoms can also influence the conformation of the biphenyl (B1667301) rings, affecting receptor binding. oup.com For instance, studies on various OH-PCBs have shown that those with a more rigid, steroid-like structure tend to have stronger binding affinities. oup.com

Research has shown that certain hydroxylated PCBs can bind to the estrogen receptor and modulate the transcription of estrogen-responsive genes. epa.govresearchgate.net This can lead to a range of estrogenic or anti-estrogenic effects, depending on the specific compound and the cellular context. researchgate.nettemple.edu

Table 1: Estrogenic Activity of Selected Hydroxylated PCB Metabolites

| Compound | Receptor Binding Affinity | Estrogenic Activity |

|---|---|---|

| 4-hydroxy-2',4',6'-trichlorobiphenyl | High | Induces uterine weight increase |

| 3-Hydroxy-2',4',5'-trichlorobiphenyl | Varies | Can exhibit estrogenic effects |

This table is for illustrative purposes and includes data on related compounds to highlight structure-activity relationships.

The aryl hydrocarbon receptor (AhR) is a key mediator of the toxic effects of many dioxin-like compounds, including certain PCBs. The binding of a ligand to the AhR initiates a signaling cascade that results in the altered transcription of a battery of genes.

This compound is generally considered a non-dioxin-like PCB, meaning it does not bind to and activate the AhR with high affinity. researchgate.net The structural requirements for high-affinity AhR binding typically include chlorines in the meta and para positions and a lack of ortho-substituents, which allows for a planar or coplanar conformation. who.int Congeners with chlorine atoms in the ortho positions, like this compound, tend to have a non-planar structure, which hinders their ability to bind effectively to the AhR. researchgate.net

While direct, high-affinity binding of this compound to the AhR is unlikely to be a primary mechanism of its toxicity, some indirect interactions or effects on AhR signaling pathways cannot be entirely ruled out. The biological activities of non-dioxin-like PCBs are often mediated through AhR-independent mechanisms. oup.complos.orgnih.gov

The induction of cytochrome P450 (CYP) enzymes is a well-documented effect of exposure to many PCBs. nih.gov These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds. researchgate.netnih.gov

PCBs that are potent AhR agonists, the dioxin-like congeners, are strong inducers of CYP1A family enzymes. In contrast, non-dioxin-like PCBs, particularly those with ortho-chlorine substitutions, are generally considered to be phenobarbital-type inducers, leading to the induction of CYP2B and CYP3A family enzymes. iarc.fr

Given that this compound is a non-dioxin-like PCB, its potential to induce CYP enzymes would likely follow the phenobarbital-type pattern. However, the specific inductive effects of this congener on hepatic and extrahepatic enzyme systems require further detailed investigation. Studies on similar non-dioxin-like PCBs have demonstrated their ability to alter the expression and activity of various CYP isozymes, which can, in turn, affect hormone metabolism and the detoxification of other xenobiotics. acs.org

Recent research has identified the ryanodine (B192298) receptor (RyR), a critical component of intracellular calcium signaling, as a target for certain non-dioxin-like PCBs. oup.complos.orgnih.govresearchgate.net The RyR is an intracellular calcium release channel found on the sarcoplasmic and endoplasmic reticulum.

Studies have shown that some non-dioxin-like PCBs can directly interact with and modulate the activity of the RyR1 isoform, leading to alterations in intracellular calcium levels. oup.complos.orgnih.govresearchgate.net This disruption of calcium homeostasis can have profound effects on a variety of cellular processes, including neurotransmission, muscle contraction, and gene expression.

The ability of this compound to specifically modulate the RyR1-Ca2+ channel complex has not been extensively studied. However, research on other non-coplanar PCBs suggests that this is a plausible mechanism of action. For example, PCB 95 (2,2',3,5',6-pentachlorobiphenyl), a potent RyR modulator, has been shown to alter calcium transport in neuronal microsomes. oup.comresearchgate.net The structural similarities between these congeners suggest that this compound may also possess the ability to interact with and dysregulate RyR function.

Induction of Hepatic and Extrahepatic Enzymes (e.g., Cytochrome P450 Systems)

Neurobiological Interaction Mechanisms

The neurotoxic effects of PCBs are a significant area of concern. These compounds can cross the blood-brain barrier and accumulate in brain tissue, where they can interfere with various neurochemical and cellular processes. nih.gov

PCBs have been shown to affect multiple neurotransmitter systems, including the dopaminergic, serotonergic, and glutamatergic systems. wiley.com The mechanisms underlying these effects are diverse and can involve alterations in neurotransmitter synthesis, release, uptake, and receptor binding. wiley.com

Studies on various PCB congeners have demonstrated their ability to alter dopamine (B1211576) levels in the brain. nih.gov Some PCBs and their metabolites can also interact with the GABAergic system, for instance, by inhibiting the GABAA receptor. wiley.com Furthermore, effects on the glutamate (B1630785) system, including the plasma membrane uptake of glutamate, have been reported. wiley.com

The specific effects of this compound on neurotransmitter systems are not as well-characterized as those of other, more extensively studied congeners. However, given the general propensity of non-dioxin-like PCBs to interfere with neurochemical signaling, it is plausible that this compound could contribute to neurobehavioral deficits through the disruption of one or more of these critical neurotransmitter pathways. nih.gov Further research is needed to elucidate the precise molecular targets and downstream consequences of this compound exposure on the nervous system.

Effects on Synaptic Plasticity and Learning-Related Processes (e.g., Long-Term Potentiation)

While developmental exposure to PCB mixtures has been linked to cognitive deficits in humans and animal models, direct research on the effects of this compound on synaptic plasticity, and specifically on long-term potentiation (LTP), is not extensively documented in current literature. oup.com LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously and is widely considered a key cellular mechanism underlying learning and memory. oup.com

However, studies on structurally similar non-coplanar, ortho-substituted PCBs provide significant insights. Research has demonstrated that exposure to various PCB mixtures and individual congeners can impair LTP in the hippocampus, a brain region critical for learning and memory. oup.com For instance, studies on Aroclor mixtures and specific non-dioxin-like congeners show a reduction in LTP, suggesting that this class of compounds can selectively disrupt synaptic plasticity. oup.com Some non-dioxin-like PCBs are known to interfere with intracellular calcium signaling, particularly by interacting with ryanodine receptors (RyRs), which are crucial for Ca²⁺-induced Ca²⁺ release in neurons. oup.com This disruption of calcium homeostasis is a plausible mechanism by which these compounds could interfere with the complex signaling cascades required for the induction and maintenance of LTP.

Immunological System Interaction Mechanisms

Polychlorinated biphenyls are recognized as agents that can modulate the immune system. who.int The immunotoxic effects of PCBs are complex and vary depending on the congener's structure. While dioxin-like PCBs often exert their effects through the aryl hydrocarbon receptor (AhR), non-dioxin-like congeners, such as this compound, are thought to operate through different, AhR-independent pathways. epa.gov

Mechanisms of immunotoxicity for non-dioxin-like PCBs may include:

Alteration of Immune Cell Function: Studies on various PCB congeners have shown effects on lymphocyte proliferation and cytokine production.

Disruption of Intracellular Signaling: Non-dioxin-like PCBs can interfere with crucial signaling pathways within immune cells, such as calcium signaling, which is vital for processes like T-cell activation and phagocytosis.

Induction of Oxidative Stress: The metabolism of PCBs can lead to the production of reactive oxygen species (ROS), causing oxidative stress that can damage immune cells and impair their function.

These disruptions can lead to a compromised immune response, potentially increasing susceptibility to pathogens.

Developmental Biological Perturbation Mechanisms

Developmental stages are particularly vulnerable to the toxic effects of PCBs. Exposure during critical windows of development can lead to lasting neurobehavioral and physiological deficits. who.int For non-dioxin-like PCBs like this compound, a primary mechanism of developmental toxicity is the disruption of thyroid hormone homeostasis. epa.gov

Key perturbation mechanisms include:

Thyroid System Disruption: PCBs and their hydroxylated metabolites can bind to thyroid hormone transport proteins, such as transthyretin, displacing thyroxine (T4) and leading to its increased metabolism and excretion. They can also interfere with the function of deiodinase enzymes that convert T4 to the more active triiodothyronine (T3). Since thyroid hormones are essential for normal brain development, this disruption can lead to significant neurological and cognitive impairments.

Neurotransmitter System Alterations: Non-dioxin-like PCBs have been shown to affect various neurotransmitter systems, notably the dopaminergic system, by inhibiting the dopamine transporter. nih.gov Such interference during brain development can alter neuronal circuitry and lead to behavioral abnormalities.

Disruption of Calcium Signaling: As mentioned previously, interference with ryanodine receptors and calcium homeostasis by non-dioxin-like PCBs can disrupt fundamental cellular processes critical for neuronal migration, differentiation, and synaptogenesis during development. oup.com

Molecular Metabolism of this compound and its Hydroxylated Metabolites in Biota

The biotransformation of this compound, like other PCBs, is a critical process that determines its persistence and toxic potential. The primary metabolic pathway involves oxidation followed by conjugation. who.int

Hydroxylation: The initial and rate-limiting step is hydroxylation, catalyzed by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver. This reaction introduces a hydroxyl (-OH) group onto one of the biphenyl rings, making the molecule more polar. The position of hydroxylation is influenced by the existing chlorine substitution pattern. For this compound, hydroxylation is sterically hindered at some positions but can occur at available carbon atoms, particularly on the less chlorinated phenyl ring.

Conjugation: Following hydroxylation, the resulting hydroxylated PCBs (OH-PCBs) can undergo Phase II conjugation reactions. who.int This involves linking the hydroxyl group to endogenous molecules like glucuronic acid (forming a glucuronide conjugate) or sulfate (B86663) (forming a sulfate conjugate). This process significantly increases the water solubility of the metabolite, facilitating its excretion from the body via urine or bile. tandfonline.com Some PCBs can also be metabolized through the mercapturic acid pathway. tandfonline.comwiley.com

The metabolism of this compound (PCB 26) results in the formation of various hydroxylated metabolites (OH-PCBs). nih.gov The precise identity and quantity of these metabolites can vary between species due to differences in CYP enzyme expression. acs.org

Based on the rules of PCB metabolism, which favor hydroxylation at unchlorinated para positions, the following are predicted or identified metabolites for trichlorobiphenyls. While direct studies exhaustively detailing all metabolites of PCB 26 are limited, oxidation is known to produce hydroxylated derivatives. For instance, research on the closely related congener 2,4',5-trichlorobiphenyl (B150608) has identified numerous metabolites resulting from hydroxylation and other transformations. tandfonline.com

Table 1: Potential Hydroxylated Metabolites of this compound (PCB 26)

| Metabolite Name | Predicted Position of -OH Group |

| 4'-hydroxy-2,3',5-trichlorobiphenyl | 4' position |

| 6'-hydroxy-2,3',5-trichlorobiphenyl | 6' position |

| 4-hydroxy-2,3',5-trichlorobiphenyl | 4 position |

| 6-hydroxy-2,3',5-trichlorobiphenyl | 6 position |

Note: This table is based on general metabolic pathways for PCBs. The actual metabolite profile in a specific biological system may vary.

It is important to distinguish this compound (PCB 26) from the similarly named 2,3',6-trichlorobiphenyl (B1345123) (PCB 23). epa.govavantorsciences.com The metabolites listed in the prompt's outline (e.g., 4-OH-PCB 23, 6-OH-PCB 23) correspond to PCB 23, not the subject of this article.

Pathways of Hydroxylation and Conjugation

Structure-Activity Relationships (SAR) in Biological Responses

The toxicity and biological activity of a PCB congener are highly dependent on its three-dimensional structure, which is determined by the number and position of chlorine atoms on the biphenyl rings. accustandard.com

Coplanar vs. Non-coplanar Structure: PCBs are broadly classified as "dioxin-like" or "non-dioxin-like". Dioxin-like PCBs have few or no chlorine atoms in the ortho positions (2, 2', 6, 6'), allowing the two phenyl rings to rotate into a flat or coplanar configuration. This shape allows them to bind with high affinity to the aryl hydrocarbon receptor (AhR), mediating a wide range of toxic effects. epa.gov In contrast, PCBs with one or more ortho-chlorines, like this compound, are forced into a non-coplanar, twisted conformation. researchgate.net

AhR-Independent Mechanisms: Due to its non-coplanar structure, this compound has a very low affinity for the AhR and is thus considered a non-dioxin-like PCB. epa.gov Its biological activities are therefore not mediated by the classical dioxin pathway but through alternative mechanisms.

Neurotoxicity and Calcium Signaling: A key SAR for non-dioxin-like PCBs is their ability to interfere with intracellular calcium signaling. oup.com The presence of ortho chlorines is strongly associated with the potency of congeners to activate ryanodine receptors, leading to disruptions in neuronal calcium homeostasis. oup.comoup.com

Metabolism Rate: The rate of metabolism is also structure-dependent. Less chlorinated PCBs, such as trichlorobiphenyls, are generally metabolized and excreted more rapidly than highly chlorinated congeners. iarc.fr The presence of adjacent unsubstituted carbon atoms facilitates hydroxylation by CYP enzymes.

Table 2: Structure-Activity Characteristics of this compound (PCB 26)

| Structural Feature | Implication for Biological Activity |

| One ortho-chlorine | Non-coplanar structure. researchgate.net |

| Non-coplanar structure | Low affinity for the Aryl Hydrocarbon Receptor (AhR); classified as a "non-dioxin-like" PCB. epa.gov |

| Ortho-substitution | Associated with AhR-independent mechanisms of toxicity, such as disruption of intracellular calcium signaling and neurotoxicity. oup.com |

| Three chlorine atoms | Relatively low level of chlorination suggests faster metabolism compared to higher chlorinated congeners. iarc.fr |

Influence of Chlorination Pattern and Molecular Conformation on Receptor Binding

The biological activity of polychlorinated biphenyls (PCBs), including the specific congener this compound (PCB 26), is profoundly dictated by its three-dimensional structure, which is a direct consequence of its chlorination pattern. This structure governs how the molecule interacts with biological receptors, primarily the Aryl Hydrocarbon Receptor (AhR) and various steroid hormone receptors like the estrogen receptor (ER).

The key structural features influencing receptor binding are the number and position of chlorine atoms, which in turn determine the molecule's conformation, particularly its ability to adopt a planar or non-planar shape. The biphenyl system consists of two phenyl rings connected by a carbon-carbon single bond. Rotation around this bond is possible, but is hindered by the presence of chlorine atoms at the ortho positions (2, 2', 6, and 6'). nist.gov

Aryl Hydrocarbon Receptor (AhR) Binding:

High-affinity binding to the AhR is characteristic of "dioxin-like" compounds and is strongly associated with a planar or coplanar molecular conformation. caymanchem.com This planarity allows the PCB molecule to fit into the receptor's binding pocket. The most potent AhR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and non-ortho substituted PCBs (e.g., 3,3',4,4'-tetrachlorobiphenyl, PCB 77), lack chlorine atoms in the ortho positions. nih.govnist.gov This absence of bulky ortho-substituents allows the two phenyl rings to rotate into a flat, coplanar orientation, which is a critical requirement for AhR binding. nist.govcaymanchem.com

This compound is classified as a mono-ortho substituted PCB because it has a single chlorine atom at the 2-position. nist.govnih.gov This single ortho-chlorine introduces steric hindrance that forces the phenyl rings to twist relative to each other, disrupting a fully planar conformation. nist.gov Consequently, its binding affinity for the AhR is significantly lower than that of non-ortho, coplanar PCBs. nih.govcymitquimica.com While not as potent as dioxin-like PCBs, mono-ortho congeners like this compound can still exhibit weak AhR agonist activity, distinguishing them from di-ortho substituted PCBs (e.g., 2,2',5,5'-tetrachlorobiphenyl (B50384), PCB 52), which have even lower or no binding affinity for the AhR. nih.govcymitquimica.com

Estrogen Receptor (ER) Binding:

In contrast to AhR binding, interaction with the estrogen receptor often favors a non-coplanar, more rigid structure that can mimic the three-dimensional shape of endogenous steroids. nih.govlgcstandards.com Research on hydroxylated metabolites of PCBs, which are often the active estrogenic compounds, has shown that the presence of ortho-chlorines can enhance ER binding affinity. nih.gov The steric hindrance from ortho-substituents creates a twisted, rigid conformation that is believed to be a key parameter for active congeners. nih.govlgcstandards.com

Therefore, the structural features that diminish AhR binding (ortho-chlorines leading to non-planarity) can simultaneously facilitate ER binding. This compound and its metabolites can thus interfere with the endocrine system through mechanisms distinct from the classical dioxin-like pathway. nih.gov The estrogenicity of PCBs is generally not related to their potency as AhR agonists.

| Compound Type | Example Congener | Ortho-Chlorination | Molecular Conformation | Relative AhR Binding Affinity | Potential for ER Binding |

|---|---|---|---|---|---|

| Non-Ortho PCB | 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | None | Coplanar | High | Low |

| Mono-Ortho PCB | This compound (PCB 26) | One | Partially Non-planar | Low / Weak | Moderate |

| Di-Ortho PCB | 2,2',5,5'-Tetrachlorobiphenyl (PCB 52) | Two | Non-planar / Twisted | Very Low / None | Can be High (especially metabolites) |

Computational Approaches in Quantitative Structure-Toxicity Relationship (QSTR) Modeling

Quantitative Structure-Toxicity Relationship (QSTR) modeling represents a powerful computational tool for predicting the toxic effects of chemicals based on their molecular structures. ebi.ac.uknih.gov This methodology is particularly valuable for large classes of compounds like PCBs, where testing each of the 209 congeners individually would be impractical. QSTR models establish a mathematical correlation between a chemical's toxicity (the "activity") and its physicochemical properties, which are quantified by numerical values known as molecular descriptors. wikipedia.org

The fundamental principle of QSTR is that the biological activity of a compound is a function of its molecular structure and properties. By developing robust models, it becomes possible to predict the toxicity of untested or novel compounds, aiding in risk assessment and the prioritization of chemicals for further toxicological testing. wikipedia.orglgcstandards.com

For PCBs, QSTR studies have employed a wide array of molecular descriptors to model various toxic endpoints. These descriptors fall into several categories:

Constitutional Descriptors: These describe the basic molecular composition, such as molecular weight and atom counts. nih.gov

Topological Descriptors: These are numerical representations of molecular branching and shape. wikipedia.org

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, these describe the electronic properties of a molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. nih.govwikipedia.org These descriptors are critical for understanding how a molecule will interact with biological receptors on an electronic level.

Various statistical and machine learning techniques are used to build the QSTR models, including Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), and Partial Least Squares (PLS). For instance, a study on 30 different PCBs used the GFA approach to develop a predictive model for toxicity with a high correlation coefficient (R² = 0.9382). Another study focusing on a range of polychlorinated aromatic compounds found that descriptors such as polarizability and specific shape indices contributed positively to toxicity. nih.gov

In the context of this compound and its isomers, QSTR models have been developed to predict endpoints like bioconcentration and acute toxicity (LC50) in organisms such as Daphnia magna and fathead minnows. nih.govpschemicals.com One study that included the closely related isomer 2,4',5-trichlorobiphenyl identified total molecular energy, HOMO-LUMO energies, and dipole moment as significant descriptors correlating with LD50 values. wikipedia.org Such models provide crucial insights into how specific structural features, dictated by the chlorination pattern of congeners like this compound, drive their toxic potential. wikipedia.org

| Descriptor Category | Specific Descriptor Example | Information Provided | Relevance to Toxicity |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. | Often correlates with persistence and bioaccumulation. nih.gov |

| Quantum Chemical | HOMO/LUMO Energy Gap | Chemical reactivity and kinetic stability. | Indicates susceptibility to metabolic transformation. wikipedia.org |

| Quantum Chemical | Dipole Moment | Polarity and charge distribution of the molecule. | Influences solubility and binding interactions with polar sites on receptors. wikipedia.org |

| Quantum Chemical | Polarizability | How easily the electron cloud can be distorted. | Relates to the strength of non-covalent interactions (van der Waals forces) with receptors. nih.gov |

| Topological | Wiener Index | A measure of molecular branching and compactness. | Can correlate with how the molecule fits into a receptor binding site. wikipedia.org |

Analytical Methodologies for 2,3 ,5 Trichlorobiphenyl Research

Advanced Chromatographic and Spectrometric Techniques for Congener Analysis

The analysis of 2,3',5-Trichlorobiphenyl, a specific polychlorinated biphenyl (B1667301) (PCB) congener, necessitates high-resolution analytical methods to distinguish it from a multitude of other structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Identification and Quantitation

Gas chromatography-mass spectrometry (GC-MS) is the established gold standard for the detection and quantification of this compound in various environmental matrices. Standardized protocols, such as the U.S. Environmental Protection Agency (EPA) Method 8082A, provide a framework for the analysis of PCBs, allowing for the quantification of individual congeners. This method is suitable for determining the concentrations of specific PCB congeners in extracts from solid, tissue, and aqueous samples using capillary columns with electron capture detectors (ECD) or, for greater certainty, mass spectrometers. epa.gov

A significant challenge in the GC-MS analysis of this compound is the potential for co-elution with other PCB congeners. For instance, it can be difficult to distinguish from isomers like 2,3',6-Trichlorobiphenyl (B1345123) and 2,4',5-Trichlorobiphenyl (B150608), which can lead to overestimated concentrations. To mitigate this, researchers employ high-resolution gas chromatography columns (e.g., DB-5MS, 60 m length) to improve separation. Furthermore, the use of tandem mass spectrometry (MS/MS) offers enhanced selectivity by isolating specific fragment ions. For this compound, a common transition monitored is from the precursor ion (m/z 256) to a product ion (m/z 186). The use of isotope-labeled internal standards, such as ¹³C-PCB 31, is also a critical practice for accurate quantification through isotope dilution techniques.

The combination of comprehensive two-dimensional gas chromatography (GCxGC) with tandem mass spectrometry (MS/MS) represents a powerful tool for analyzing complex environmental samples containing numerous PCB congeners. gcms.cz This approach provides high separation capacity and selective detection, which is beneficial for resolving target analytes from matrix interferences. gcms.cz

| Parameter | Description | Source |

|---|---|---|

| Standard Method | EPA Method 8082A is a standard approach for detecting PCBs in environmental samples. | |

| Instrumentation | Gas chromatography coupled with mass spectrometry (GC-MS). | |

| Challenge | Co-elution with structurally similar PCBs like 2,3',6-Trichlorobiphenyl. | |

| Mitigation | Use of high-resolution GC columns and tandem MS (MS/MS). | |

| Internal Standards | Isotope-labeled standards (e.g., ¹³C-PCB 31) are used for accurate quantification. |

High-Resolution Mass Spectrometry for Trace Analysis and Metabolite Elucidation

High-resolution mass spectrometry (HRMS) is indispensable for the trace analysis of this compound and the identification of its metabolites. HRMS provides highly accurate mass measurements, which aids in the confident identification of unknown compounds in complex mixtures. lcms.cz

In metabolic studies, liquid chromatography-high resolution mass spectrometry (LC-HRMS) is a key technique. For example, in studies of related PCBs, LC-HRMS has been used to identify various metabolites, including sulfated, methoxylated, and dechlorinated forms, primarily in the liver, lung, and serum. acs.org The ability to detect these transformation products is crucial for understanding the environmental fate and toxicological pathways of this compound. For instance, research has focused on identifying hydroxylated or dechlorinated derivatives to understand degradation pathways in aquatic systems.

Passive Sampling Technologies for Environmental Monitoring

Passive sampling has emerged as a robust and cost-effective tool for monitoring the time-integrated concentrations of bioavailable contaminants like this compound in aquatic environments. normandata.eu These technologies are particularly valuable for determining the freely dissolved concentrations of hydrophobic compounds, which are considered the most bioavailable fraction. clu-in.org

Development and Application of Passive Samplers for Freely Dissolved Concentrations in Water and Sediment Porewater

Passive samplers, typically made from polymers like low-density polyethylene (B3416737) (PE) or polydimethylsiloxane (B3030410) (PDMS), are deployed in water or sediment for a specific period. diva-portal.orgsfei.org During deployment, hydrophobic compounds such as this compound partition from the surrounding medium into the polymer until equilibrium is approached or reached. diva-portal.org By analyzing the concentration of the compound in the sampler and using known polymer-water partition coefficients, the freely dissolved concentration in the water or sediment porewater can be calculated. clu-in.orgdiva-portal.org

These samplers have been successfully applied in various environmental settings to assess PCB contamination. clu-in.orgsfei.org For example, PE passive samplers have been used to investigate the spatial distribution of PCBs in sediment and to identify contamination hotspots. sfei.org The data from passive samplers provide valuable information on the bioavailable fraction of contaminants, which is often more relevant for risk assessment than total sediment concentrations. sfei.org

Equilibrium and Integrative Sampling Methodologies

Passive sampling can be conducted in two primary modes: equilibrium and integrative. diva-portal.org

Equilibrium Sampling : In this mode, the passive sampler is deployed for a sufficiently long time to allow the concentration of the analyte in the sampler to reach thermodynamic equilibrium with the surrounding environment. diva-portal.org The freely dissolved concentration in the water is then calculated using pre-calibrated sampler-water partition coefficients (Ksw). diva-portal.org Silicone-based materials are often favored for their suitability in reaching equilibrium with high K_ow_ compounds. diva-portal.org

Integrative Sampling : This approach is used for shorter deployment times when equilibrium is not reached. The amount of analyte accumulated over time is used to calculate a time-weighted average concentration. This requires the use of performance reference compounds (PRCs) to estimate the sampling rates. diva-portal.org

| Methodology | Principle | Key Requirement | Source |

|---|---|---|---|

| Equilibrium Sampling | Sampler concentration reaches equilibrium with the environmental concentration. | Sufficiently long deployment time; known sampler-water partition coefficients (Ksw). | diva-portal.org |

| Integrative Sampling | Measures the amount of analyte accumulated over a specific time. | Shorter deployment; use of performance reference compounds (PRCs) to determine sampling rates. | diva-portal.org |

Polymer-Based Passive Dosing Systems for Controlled Exposure Studies

Beyond monitoring, polymers can also be utilized in passive dosing systems for controlled laboratory experiments. acs.orgresearchgate.net In this application, a polymer like polyoxymethylene (POM) is pre-loaded with a specific concentration of a hydrophobic compound. acs.org When placed in an aqueous medium, the polymer acts as a reservoir, releasing the compound at a controlled rate to maintain a stable and predictable freely dissolved concentration over the course of an experiment. acs.orgresearchgate.net

This technique is particularly valuable for toxicological and biodegradation studies, as it allows researchers to expose organisms or microbial communities to environmentally relevant and constant concentrations of compounds like PCBs. acs.orgnih.gov For example, a study on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) to 2,3,5-trichlorobiphenyl (B1345140) used a polymer-based system to function concurrently as a passive dosing system for the substrate and a passive sampler to monitor the formation of the product. acs.orgresearchgate.net This innovative approach enables the accurate measurement of biological reaction rates at very low aqueous concentrations. acs.orgnih.gov

Techniques for Measuring Congener-Specific Degradation Rates in Environmental Matrices

The degradation of individual polychlorinated biphenyl (PCB) congeners, such as this compound, in the environment is a complex process influenced by various biotic and abiotic factors. Accurate measurement of these degradation rates is essential for predicting the persistence and potential risk of this compound. Several advanced analytical techniques are employed for this purpose.

Congener-specific analysis is fundamental to understanding the degradation of PCBs. astm.org This approach moves beyond measuring total PCBs and instead quantifies individual congeners. astm.org Gas chromatography coupled with mass spectrometry (GC/MS) is a cornerstone technique for this type of analysis. nih.govnih.gov For enhanced sensitivity and specificity, high-resolution gas chromatography (HRGC) paired with high-resolution mass spectrometry (HRMS), as outlined in EPA Method 1668, is often the preferred method. cloudfront.netsgsaxys.com This method allows for the detection of congeners at very low concentrations, which is critical for tracking degradation pathways. cloudfront.net